Cas no 852368-44-6 (1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione structure
852368-44-6 structure
商品名:1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
CAS番号:852368-44-6
MF:C17H20N2O2
メガワット:284.352904319763
CID:6256127
PubChem ID:5301568

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione 化学的及び物理的性質

名前と識別子

    • 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
    • 1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)-2-oxo-
    • SR-01000134611
    • F0675-0259
    • RCTIZLKLDSTOJE-UHFFFAOYSA-N
    • 1-(2-METHYL-1H-INDOL-3-YL)-2-(4-METHYLPIPERIDINO)-1,2-ETHANEDIONE
    • 852368-44-6
    • SR-01000134611-1
    • AKOS005133820
    • インチ: 1S/C17H20N2O2/c1-11-7-9-19(10-8-11)17(21)16(20)15-12(2)18-14-6-4-3-5-13(14)15/h3-6,11,18H,7-10H2,1-2H3
    • InChIKey: RCTIZLKLDSTOJE-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C1=C(C)NC2C=CC=CC1=2)=O)N1CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 284.152477885g/mol
  • どういたいしつりょう: 284.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 53.2Ų

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0675-0259-10μmol
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0675-0259-10mg
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0675-0259-20μmol
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0675-0259-2mg
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0675-0259-5mg
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0675-0259-3mg
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0675-0259-2μmol
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0259-5μmol
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0675-0259-4mg
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0675-0259-20mg
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
852368-44-6 90%+
20mg
$99.0 2023-05-17

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione 関連文献

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dioneに関する追加情報

Introduction to 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione (CAS No. 852368-44-6) and Its Emerging Applications in Chemical Biology

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, identified by the CAS number 852368-44-6, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a hybrid scaffold of indole and piperidine moieties, exhibits unique pharmacological properties that make it a promising candidate for further exploration in therapeutic development. The combination of these heterocyclic components not only contributes to its distinct chemical profile but also opens up avenues for investigating its biological activities and potential applications.

The indole moiety, a prominent feature in many bioactive molecules, is well-known for its role in modulating various biological pathways. Specifically, derivatives of indole have been extensively studied for their potential in treating neurological disorders, cancer, and inflammatory conditions. In contrast, the piperidine ring is frequently incorporated into drug molecules due to its ability to enhance solubility and metabolic stability. The presence of both these structural elements in 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione suggests that it may possess dual-targeting capabilities, allowing it to interact with multiple biological receptors or enzymes simultaneously.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets with higher accuracy. Studies have indicated that the methyl substituents on both the indole and piperidine rings may play a crucial role in modulating the compound's pharmacokinetic properties. These modifications can influence solubility, permeability, and metabolic stability, all of which are critical factors in determining a drug's efficacy and safety profile.

One of the most compelling aspects of 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is its potential as an intermediate in the synthesis of more complex bioactive molecules. The presence of the ethane-1,2-dione moiety provides a versatile platform for further functionalization, allowing chemists to explore a wide range of derivatives with tailored properties. This flexibility has made it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

In the realm of preclinical research, this compound has shown promise in preliminary studies aimed at identifying potential therapeutic applications. For instance, its structural similarity to known bioactive molecules has led researchers to investigate its effects on neurological pathways. The indole-piperidine hybrid scaffold is particularly interesting because it can mimic natural ligands that interact with neurotransmitter receptors, potentially offering new insights into the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione involves multi-step organic reactions that highlight the compound's synthetic complexity. The process typically begins with the condensation of appropriately substituted indole derivatives with piperidine-based precursors under controlled conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These methods underscore the importance of precision in chemical synthesis when dealing with complex molecules like this one.

As research continues to evolve, so too do the tools available for analyzing and characterizing such compounds. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the techniques used to elucidate the structure and confirm the identity of 852368-44-6. These analytical methods provide critical data that helps researchers understand how the compound behaves at both molecular and cellular levels.

The growing interest in hybrid molecules like 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-y)ethane - 1 , 2 - dione is driven by their ability to combine multiple pharmacophoric elements into a single entity. This approach can lead to compounds with enhanced potency and reduced side effects compared to traditional monomeric drugs. The field of chemical biology is particularly conducive to such innovations, as it bridges chemistry with biology to create novel solutions for complex diseases.

In conclusion, 85 2368 - 44 - 6 represents a fascinating example of how structural complexity can lead to novel biological activity . Its unique combination of indole and piperidine moieties , along with its versatile synthetic accessibility , makes it an attractive candidate for further exploration . As research progresses , we can expect more insights into its potential applications , particularly in areas such as neurology , oncology , and inflammation . The continued study of such compounds will undoubtedly contribute significantly to advancements in drug discovery and development . p >

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